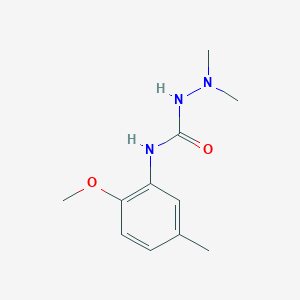![molecular formula C36H58O2S2 B11943397 Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] CAS No. 89447-58-5](/img/structure/B11943397.png)
Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of a disulfide bond, which is a linkage between two sulfur atoms, and two phenyl rings substituted with butoxy and tetramethylbutyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] typically involves the oxidation of thiol precursors. One common method is the reaction of 2-butoxy-5-(1,1,3,3-tetramethylbutyl)thiophenol with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base. The reaction conditions often include a solvent like ethanol or acetonitrile and a temperature range of 25-50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or m-chloroperbenzoic acid (m-CPBA) in solvents like ethanol or dichloromethane.
Reduction: Dithiothreitol, sodium borohydride, or lithium aluminum hydride in solvents like methanol or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) in acidic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
Scientific Research Applications
Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in studies involving disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential antioxidant properties and its role in drug delivery systems.
Industry: Utilized as an additive in lubricants and as a stabilizer in plastics and rubber.
Mechanism of Action
The mechanism of action of disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize the protein structure. In chemical reactions, the disulfide bond can undergo oxidation or reduction, influencing the reactivity and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
- Disulfide, bis[2-butoxyphenyl]
- Disulfide, bis[2-butoxy-5-methylphenyl]
- Disulfide, bis[2-butoxy-5-tert-butylphenyl]
Uniqueness
Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] is unique due to the presence of the bulky tetramethylbutyl groups, which can influence its steric properties and reactivity. This makes it distinct from other disulfide compounds with simpler substituents, providing unique advantages in specific applications such as polymer stabilization and antioxidant activity.
Properties
CAS No. |
89447-58-5 |
|---|---|
Molecular Formula |
C36H58O2S2 |
Molecular Weight |
587.0 g/mol |
IUPAC Name |
1-butoxy-2-[[2-butoxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]disulfanyl]-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C36H58O2S2/c1-13-15-21-37-29-19-17-27(35(9,10)25-33(3,4)5)23-31(29)39-40-32-24-28(36(11,12)26-34(6,7)8)18-20-30(32)38-22-16-14-2/h17-20,23-24H,13-16,21-22,25-26H2,1-12H3 |
InChI Key |
OWSMQAVEBQWCTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)SSC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


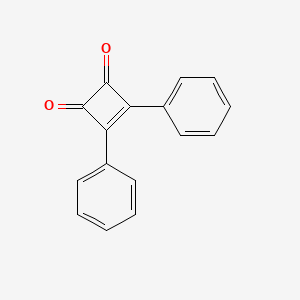
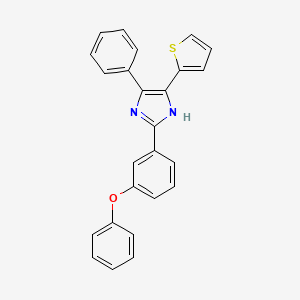


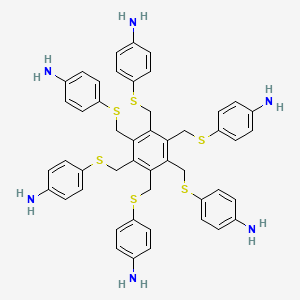

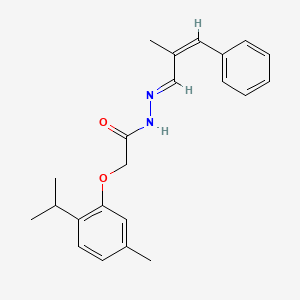
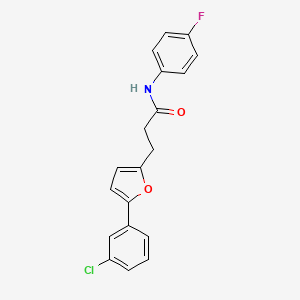
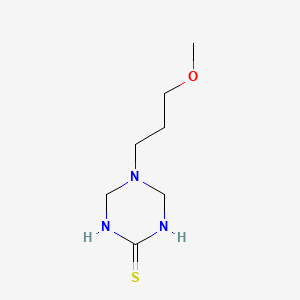
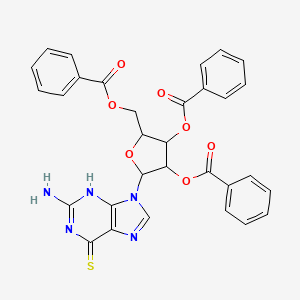
![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)

